molecular formula C10H15F2NO4 B12044021 Methyl 1-((tert-butoxycarbonyl)amino)-2,2-difluorocyclopropanecarboxylate

Methyl 1-((tert-butoxycarbonyl)amino)-2,2-difluorocyclopropanecarboxylate

Cat. No.: B12044021
M. Wt: 251.23 g/mol
InChI Key: WUFQXMSHYJFUIH-UHFFFAOYSA-N
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Description

Methyl 1-((tert-butoxycarbonyl)amino)-2,2-difluorocyclopropanecarboxylate is a compound that features a cyclopropane ring substituted with two fluorine atoms, a methyl ester group, and a tert-butoxycarbonyl-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-((tert-butoxycarbonyl)amino)-2,2-difluorocyclopropanecarboxylate typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor in the presence of a catalyst.

    Introduction of Fluorine Atoms: The difluorocyclopropane moiety can be introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group is esterified using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The fluorine atoms on the cyclopropane ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the cyclopropane ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Substituted cyclopropane derivatives.

Scientific Research Applications

Methyl 1-((tert-butoxycarbonyl)amino)-2,2-difluorocyclopropanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-((tert-butoxycarbonyl)amino)-2,2-difluorocyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorocyclopropane moiety can enhance binding affinity and selectivity towards these targets. The tert-butoxycarbonyl group serves as a protecting group, which can be removed under mild acidic conditions to reveal the active amino group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-((tert-butoxycarbonyl)amino)-2,2-difluorocyclopropanecarboxylate is unique due to the presence of the difluorocyclopropane ring, which imparts distinct chemical and biological properties. The difluorocyclopropane moiety can enhance the compound’s stability and binding affinity, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

methyl 2,2-difluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2NO4/c1-8(2,3)17-7(15)13-9(6(14)16-4)5-10(9,11)12/h5H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFQXMSHYJFUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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